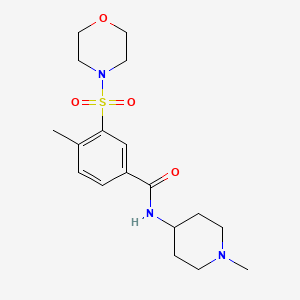![molecular formula C24H32N4O B4462163 N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4462163.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide
説明
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide, also known as MPBA, is a small molecule compound that has been the subject of scientific research due to its potential therapeutic applications. MPBA is a benzamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
作用機序
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide exerts its effects through various mechanisms, including the inhibition of protein kinases, the modulation of ion channels, and the regulation of gene expression. N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide has been shown to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell proliferation and survival. N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide has also been shown to modulate ion channels, such as the NMDA receptor, which is involved in synaptic plasticity and learning and memory. Furthermore, N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide has been shown to regulate gene expression by modulating the activity of transcription factors, such as NF-κB and AP-1, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of neurotransmitter release, and the regulation of inflammatory responses. N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide has also been shown to modulate neurotransmitter release by regulating the activity of ion channels, such as the NMDA receptor. Furthermore, N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide has been shown to regulate inflammatory responses by modulating the activity of transcription factors, such as NF-κB and AP-1.
実験室実験の利点と制限
The advantages of using N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide in lab experiments include its ability to inhibit the growth of cancer cells, its potential neuroprotective effects, and its ability to modulate neurotransmitter release. However, the limitations of using N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide in lab experiments include its potential toxicity and its limited solubility in water.
将来の方向性
There are several future directions for the research on N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide, including the investigation of its potential therapeutic applications in other fields, such as infectious diseases and autoimmune disorders. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacological properties could enhance its therapeutic potential. Additionally, the investigation of its potential combination with other drugs could lead to the development of more effective treatments for various diseases.
科学的研究の応用
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide has been investigated for its potential therapeutic applications in various fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In cardiovascular disease, N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-piperidinylmethyl)benzamide has been investigated for its potential anti-inflammatory and anti-atherosclerotic effects.
特性
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-26-15-17-28(18-16-26)23-11-9-22(10-12-23)25-24(29)21-7-5-20(6-8-21)19-27-13-3-2-4-14-27/h5-12H,2-4,13-19H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWCFJIWXUYOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4462080.png)
![5,6-dimethyl-N-(6-methyl-2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4462085.png)

![7-cyclohexyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4462092.png)
![N-[3-(dimethylamino)propyl]-8-quinolinecarboxamide](/img/structure/B4462100.png)
![N-(1-methyl-4-piperidinyl)-4-[2-(phenylthio)ethoxy]benzamide](/img/structure/B4462102.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462106.png)

![N,N,3-trimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4462130.png)
![3-fluoro-N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B4462138.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462153.png)
![[(2-methyl-4-oxo-1,4-dihydro-3-quinolinyl)methyl]malonic acid](/img/structure/B4462155.png)
![7-(4-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4462168.png)
![3-({2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4462171.png)